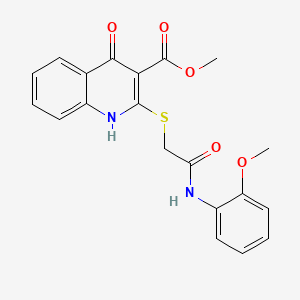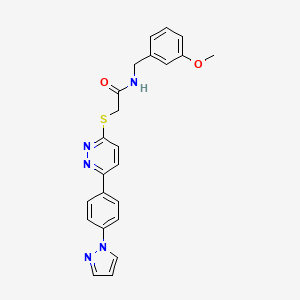
6-(4-methoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-(4-methoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one involves multi-step chemical reactions. Starting with 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones, a series of acyclo-C-nucleosides were synthesized . The process included a Diels-Alder reaction with propargyl bromide to yield 3-bromomethylpyridines, which were then subjected to nucleophilic substitution to introduce acyclo sugar moieties. Further treatment with sodium phenylmethoxide in dry dimethyl formamide afforded benzyl protected C-nucleosides. Debenzylation and deprotection steps were necessary to obtain the final stable nucleosides .
Molecular Structure Analysis
The molecular structure of related triazine compounds has been elucidated using X-ray diffraction. For instance, the structure of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides was determined, revealing the tautomer with the proton on the O2 atom. This structure was stabilized in the crystal by forming dimers with hydrogen bonds . Such detailed structural analysis is crucial for understanding the chemical behavior and potential interactions of the triazine derivatives.
Chemical Reactions Analysis
The chemical reactivity of triazine derivatives includes the formation of pseudopeptidic [1,2,4]triazines through Ugi reactions followed by treatment with sodium ethoxide . These reactions involve the combination of isocyanides, benzoylformic acids, and semicarbazones to yield complex triazine compounds. Additionally, selected triazines can be treated with diazomethane to obtain O-methyl derivatives, showcasing the versatility of these compounds in undergoing various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of methoxy and benzyl groups can affect the solubility, stability, and reactivity of these compounds. For example, the benzyl protected C-nucleosides are stable and can be deprotected to yield the final nucleoside products . The triazine ring itself is a versatile scaffold that can engage in hydrogen bonding and other non-covalent interactions due to its nitrogen atoms and the potential for tautomerism, as seen in the crystal structure analysis .
科学的研究の応用
Anticorrosive Applications
Quinoline derivatives are noted for their effectiveness as anticorrosive materials due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces through coordination bonding. Given the structural similarity, "6-(4-methoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one" may have potential applications in the development of new anticorrosive materials (C. Verma, M. Quraishi, E. Ebenso, 2020).
Organic Pollutant Degradation
The compound's structure suggests potential for catalyzing the degradation of organic pollutants. Redox mediators enhance the efficiency of pollutant degradation by enzymes, indicating that modifications or derivatives of "this compound" could be explored as redox mediators in enzymatic treatments of industrial effluents (Maroof Husain, Q. Husain, 2007).
Pharmacological Significance
Triazines, including compounds with a 1,2,4-triazine ring, have been investigated for a wide spectrum of biological activities, suggesting that the specific compound could have potential pharmacological applications. Its structure could be a basis for developing drugs with antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Environmental Impact of Related Compounds
Research on the environmental effects of related compounds, such as parabens and oxybenzone, indicates the importance of understanding the environmental impact of "this compound." This includes its potential biodegradability, accumulation in ecosystems, and effects on wildlife. Such studies highlight the necessity of evaluating the environmental safety of new compounds before widespread application (S. Schneider, H. Lim, 2019).
特性
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(pyridin-3-ylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-6-4-11(5-7-13)9-14-15(22)19-16(21-20-14)18-12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMODQGUBZRFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)


![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)
![7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2553414.png)



![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)


![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)